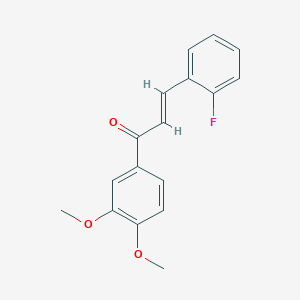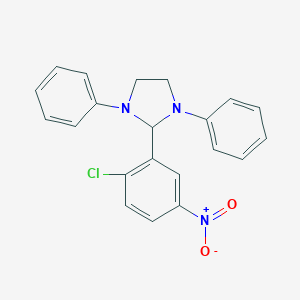
1-(3,4-Dimethoxyphenyl)-3-(2-fluorophenyl)-2-propene-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethoxyphenyl)-3-(2-fluorophenyl)-2-propene-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Vorbereitungsmethoden
The synthesis of 1-(3,4-Dimethoxyphenyl)-3-(2-fluorophenyl)-2-propene-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 3,4-dimethoxybenzaldehyde and 2-fluoroacetophenone in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-(3,4-Dimethoxyphenyl)-3-(2-fluorophenyl)-2-propene-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride can convert the α,β-unsaturated carbonyl system to saturated alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various substituents like nitro, halogen, or alkyl groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dimethoxyphenyl)-3-(2-fluorophenyl)-2-propene-1-one has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(2-fluorophenyl)-2-propene-1-one involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-(3,4-Dimethoxyphenyl)-3-(2-fluorophenyl)-2-propene-1-one can be compared with other chalcones and related compounds, such as:
1-(3,4-Dimethoxyphenyl)-3-phenyl-2-propene-1-one: Lacks the fluorine substituent, which may affect its chemical reactivity and biological activity.
1-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)-2-propene-1-one: The fluorine substituent is in a different position, potentially altering its properties.
1-(3,4-Dimethoxyphenyl)-3-(2-chlorophenyl)-2-propene-1-one: Contains a chlorine substituent instead of fluorine, which can influence its reactivity and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
(E)-1-(3,4-dimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FO3/c1-20-16-10-8-13(11-17(16)21-2)15(19)9-7-12-5-3-4-6-14(12)18/h3-11H,1-2H3/b9-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVOJUDTZADZKS-VQHVLOKHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC2=CC=CC=C2F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=CC=C2F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-(acetylsulfamoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B415502.png)



![Propan-2-yl 2-[(cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B415508.png)
![Isopropyl 2-[(cyclopropylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B415510.png)
![Isopropyl 2-[(4-chlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B415511.png)

![N'-[1-(1,2-dihydro-5-acenaphthylenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B415514.png)
![2-[(Cyanomethyl)sulfanyl]-4,5,6-trimethylnicotinonitrile](/img/structure/B415520.png)
![2-[3-(2,6-Dimethyl-morpholin-4-yl)-3-oxo-propyl]-isoindole-1,3-dione](/img/structure/B415521.png)



